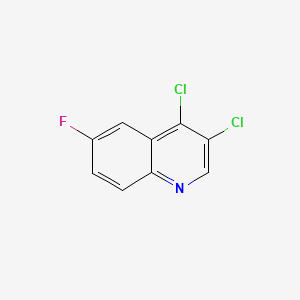

3,4-Dichloro-6-fluoroquinoline

Description

Contextualization of Quinoline (B57606) Heterocycles in Contemporary Synthetic Chemistry

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast array of biologically active compounds and functional materials. thieme-connect.com Its unique chemical architecture and the flexibility with which it can be substituted make it a cornerstone in drug discovery and medicinal chemistry. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties. rsc.org This has cemented the quinoline nucleus's status as a "privileged scaffold," a framework that is repeatedly found in successful therapeutic agents. rsc.org

The utility of quinolines extends beyond medicine into materials science, where they are used in the development of dyes, polymers, and other functional materials. researchgate.net Consequently, the development of synthetic methods to create and functionalize quinoline derivatives remains an active and vital area of research, providing the essential starting materials for these diverse applications. rsc.org

Strategic Importance of Halogenation Patterns on Quinoline Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline core is a powerful strategy for modulating a molecule's physicochemical and biological properties. The specific pattern of halogenation can profoundly influence factors such as lipophilicity (fat solubility), metabolic stability, and binding affinity to biological targets like proteins and enzymes. thieme-connect.com

For instance, halogenation can increase a compound's ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration in neurotherapeutics. thieme-connect.com The presence of halogens, particularly the highly electronegative fluorine atom, can alter the electronic properties of the quinoline ring system, affecting how the molecule interacts with its environment and biological targets. Furthermore, the chlorine atoms on a quinoline scaffold are often highly reactive towards nucleophilic substitution, providing convenient points for attaching other functional groups and building more complex molecules. bohrium.com This synthetic tunability allows chemists to systematically modify a lead compound to optimize its activity, selectivity, and pharmacokinetic profile, making halogenated quinolines essential tools in rational drug design. nih.gov

Overview of 3,4-Dichloro-6-fluoroquinoline as a Key Synthetic Intermediate for Advanced Chemical Structures

This compound is a specific polysubstituted quinoline that serves as a valuable building block in synthetic chemistry. Its defined substitution pattern, featuring two chlorine atoms and a fluorine atom at specific positions, makes it a highly functionalized and reactive intermediate.

The physical and chemical properties of this compound are summarized below:

| Property | Value |

| CAS Number | 1204810-46-7 |

| Molecular Formula | C₉H₄Cl₂FN |

| Molecular Weight | 216.04 g/mol |

| Appearance | Solid |

| Data sourced from multiple chemical suppliers. thieme-connect.comnih.gov |

The strategic placement of three halogen atoms on the quinoline core imparts significant potential for further chemical modification. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, or thiols, enabling the construction of diverse molecular libraries for screening in drug discovery programs. The fluorine atom at the 6-position, meanwhile, can enhance the metabolic stability and binding interactions of resulting derivatives. While specific, large-scale applications of this compound as a named intermediate in the synthesis of advanced structures are not extensively detailed in publicly available research, its structure is emblematic of the kind of highly functionalized building block sought after for the synthesis of novel kinase inhibitors and other targeted therapeutics. bohrium.com Its availability as a commercial product facilitates its use in research and development for creating novel chemical entities. thieme-connect.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPMJBMQUTZLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671169 | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-46-7 | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 3,4 Dichloro 6 Fluoroquinoline

Classical and Contemporary Synthetic Routes to the 3,4-Dihalogenated Quinoline (B57606) Core

The construction of the quinoline core has been a subject of extensive research for over a century, with classical methods like the Skraup and Friedländer syntheses laying the groundwork. However, the synthesis of specifically substituted quinolines such as 3,4-Dichloro-6-fluoroquinoline requires more advanced and regioselective approaches.

Regioselective Halogenation Strategies for Controlled Fluorine and Chlorine Incorporation

The precise placement of halogen atoms on the quinoline ring is crucial for its intended properties. The synthesis of this compound necessitates controlled chlorination and fluorination.

One common strategy involves the use of a pre-fluorinated starting material, such as 3-chloro-4-fluoroaniline (B193440). This aniline (B41778) derivative can undergo condensation with reagents like diethyl(ethoxymethylene) malonate, followed by a cyclization reaction to form a fluoroquinolone core. nih.gov Subsequent chlorination steps can then be employed to introduce the chlorine atoms at the desired positions.

For instance, the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for converting a quinolone to a dichloroquinoline derivative. jmpas.com This reaction can be performed under microwave irradiation to accelerate the process. jmpas.com

Direct halogenation of the quinoline ring is another approach. However, this often leads to a mixture of products, making regioselective control challenging. The use of directing groups can help to steer the halogenation to specific positions. Furthermore, modern catalytic methods, such as iridium-catalyzed C-H borylation followed by halogenation, offer a high degree of regioselectivity in functionalizing the quinoline core. acs.org

Cyclization and Annulation Reactions Leading to the Dichloro-fluoroquinoline System

The formation of the quinoline ring system itself is a key step in the synthesis. Classical methods like the Gould-Jacobs reaction involve the thermal cyclization of an aniline derivative with a malonic acid derivative. nih.govmdpi.com

More contemporary approaches utilize transition metal-catalyzed reactions to construct the quinoline scaffold. For example, copper-catalyzed sequential reactions of substituted enamino esters with ortho-halogenated aromatic carbonyl compounds have been developed for the one-pot synthesis of functionalized quinolines. tandfonline.com

A practical route to related halogenated quinolines, such as 4-halogenated 3-fluoro-6-methoxyquinolines, starts from 2,4-dichloro-3-fluoroquinoline, highlighting the importance of polysubstituted quinolines as versatile building blocks. thieme-connect.comresearchgate.net The synthesis often involves a multi-step sequence including cyclization, halogenation, and functional group interconversions.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can significantly impact the outcome of a reaction. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used in nucleophilic substitution reactions on the quinoline ring. For cyclization reactions, high-boiling solvents like diphenyl ether are sometimes employed to achieve the necessary high temperatures. nih.gov

Temperature is another critical factor. While some reactions proceed at room temperature, many, such as cyclizations and certain halogenations, require elevated temperatures to overcome the activation energy barrier. nih.gov Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields by enabling rapid and uniform heating. jmpas.comijfans.orgujms.net

The following table summarizes the impact of different solvent and temperature conditions on quinoline synthesis.

| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference |

| Cyclization | Diphenyl ether | 250 | Good yield of quinolone | nih.gov |

| N-alkylation | DMF | 90 | High yield of N-alkylated product | nih.gov |

| Chlorination | DMF/POCl₃ | Microwave | Efficient conversion to dichloroquinoline | jmpas.com |

| Borylation | THF | 80 | High yield of borylated quinoline | acs.org |

| Amination | Water (reflux) | 100 | High yield and short reaction time | scielo.org.mx |

Catalyst Selection and Load Optimization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. In the context of quinoline synthesis, both metal-based and organocatalysts are employed.

Transition metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling reactions to introduce substituents onto the quinoline ring. tandfonline.com For instance, palladium-catalyzed Suzuki-Miyaura reactions are effective for forming C-C bonds. Iridium catalysts have proven to be highly effective for the regioselective C-H borylation of quinolines. acs.org

The catalyst loading is a crucial parameter to optimize. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and can lead to issues with product purification. Therefore, finding the minimum effective catalyst concentration is essential for process efficiency.

The table below provides examples of catalysts used in the synthesis of quinoline derivatives.

| Catalyst | Reaction Type | Catalyst Loading | Outcome | Reference |

| [Ir(OMe)COD]₂/dtbpy | C-H Borylation | 1.5 mol % Ir | High yield and regioselectivity | acs.org |

| CuI/L-proline | Sequential cyclization | Not specified | Good yields of functionalized quinolines | tandfonline.com |

| {Mo₁₃₂} | Amination | 0.08 g | High yield in water | scielo.org.mx |

| p-Toluenesulfonic acid | One-pot synthesis | Not specified | Effective for quinoline analog synthesis | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Halogenated Quinolines

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.com This is particularly relevant for the synthesis of halogenated compounds, which can involve hazardous reagents and generate persistent waste.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. tandfonline.com Reactions in water, when feasible, are particularly attractive. scielo.org.mx

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. ijfans.orgresearchgate.net Nanoporous isopolyoxomolybdates have been shown to be highly efficient and recyclable catalysts for the synthesis of fluoroquinolone derivatives in water. scielo.org.mx

Microwave-Assisted Synthesis: As mentioned earlier, microwave heating can significantly reduce reaction times and energy consumption, aligning with green chemistry principles. jmpas.comijfans.orgujms.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reactor without isolating intermediates can reduce solvent usage and waste generation. tandfonline.comresearchgate.net

The development of sustainable protocols for the synthesis of halogenated quinolines is an active area of research, with the aim of producing these valuable compounds in a more environmentally responsible manner.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various quinoline derivatives. jmpas.comresearchgate.net

One notable application involves the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a related quinoline derivative. In this process, 3-chloro-4-fluoroaniline is first treated with acetic anhydride. The resulting acetanilide (B955) intermediate is then reacted with dimethylformamide (DMF) and phosphorus oxychloride under microwave irradiation to yield the desired product. jmpas.comresearchgate.net This method highlights the efficiency of microwave heating in facilitating the Vilsmeier-Haack reaction, a key step in the formation of the quinoline ring system.

Further research has demonstrated the broad applicability of microwave assistance in synthesizing various heterocyclic compounds, including those fused with a quinoline nucleus. nih.gov For instance, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives using microwave irradiation in ethanol resulted in a 96% yield and reduced the reaction time from 27 hours to just 30 minutes. nih.gov Another study reported the synthesis of N-(substituted)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives in a remarkable 31–68 seconds with high yields, a significant improvement over the 9–19 hours required by conventional methods. nih.gov

A patented method for synthesizing 6-fluoro-2-(1H)-quinolinone showcases a practical application of this technology. google.com The process involves reacting 6-fluoroquinoline (B108479) with ethyl chloroacetate (B1199739) and water in an ethyl acetate (B1210297) solvent under microwave irradiation (300 W) for 30 minutes, achieving a 92% yield. google.com

The advantages of microwave-assisted synthesis are evident in the rapid and efficient production of complex molecules. researchgate.netcem.com The direct interaction of microwave energy with polar molecules leads to rapid and uniform heating, which can enhance reaction rates and selectivity. cem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound/Derivative | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | 96% | nih.gov |

| N-(substituted)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | 9-19 hours | 31-68 seconds | High | nih.gov |

Electrochemical Synthesis Pathways for Halogenation

Electrochemical methods offer a green and efficient alternative for the halogenation of quinoline derivatives, avoiding the need for harsh or toxic chemical oxidants. organic-chemistry.orgresearchgate.net These methods utilize an electric current to drive the halogenation reaction, often with high regioselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net

A study on the selective electrochemical halogenation of quinoline-4(1H)-ones demonstrated an effective C3-H halogenation using potassium halides as both the halogenating agent and the electrolyte. organic-chemistry.org This protocol, conducted in an undivided cell, allows for the synthesis of various halogenated quinoline-4(1H)-ones with good substrate scope and can be performed on a gram scale. organic-chemistry.orgresearchgate.net The reaction proceeds in methanol (B129727) using platinum electrodes and a constant current, achieving high yields of the halogenated products. organic-chemistry.org Mechanistic studies suggest the involvement of radical pathways in this transformation. organic-chemistry.orgresearchgate.net

Another electrochemical approach has been developed for the C5 and C7 dihalogenation of quinolines, which notably does not require transition metals or external oxidants. researchgate.net This method provides moderate to excellent yields, even on a gram scale, and features shorter reaction times compared to previously reported methods. researchgate.net The proposed mechanism also involves a radical step. researchgate.net

Furthermore, electrochemical methods have been employed for the synthesis of arylphosphonates through the cross-coupling of arenes with trialkyl phosphites in an electrochemical flow system. beilstein-journals.org While not a direct halogenation of quinoline, this highlights the versatility of electrochemical synthesis in forming various substituted aromatic compounds.

The use of electrochemical methods aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. rsc.org The ability to achieve high selectivity and yields makes it an attractive pathway for the synthesis of halogenated quinolines. organic-chemistry.orgresearchgate.net

Table 2: Electrochemical Halogenation of Quinolone Derivatives

| Substrate | Position of Halogenation | Key Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Quinoline-4(1H)-ones | C3 | Potassium halides, Methanol, Platinum electrodes, Constant current | High regioselectivity, Broad substrate scope, Gram-scale synthesis, Environmentally friendly | organic-chemistry.orgresearchgate.net |

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free synthetic methods is a significant step towards sustainable chemistry, as it reduces environmental impact and simplifies product purification. rsc.orgresearchgate.net

One approach to the synthesis of functionalized quinolones involves a three-component, one-pot reaction under solvent- and catalyst-free conditions. acs.org This domino protocol involves the reaction of a dicarbonyl compound, triethyl orthoformate, and an aniline derivative at an elevated temperature (130 °C). acs.org The reaction proceeds through a condensation and two nucleophilic aromatic substitutions to form the quinolone structure. acs.org This method is attractive for its efficiency in constructing complex molecules from simple starting materials in a single step. acs.org

A metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines has also been established. rsc.org This reaction proceeds at room temperature, open to the air, using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org The method demonstrates high generality for a range of 8-substituted quinolines, including amides, ureas, and alkoxy derivatives, affording the C5-halogenated product with high regioselectivity and in good to excellent yields. rsc.org

Additionally, the synthesis of steroidal quinoline derivatives has been achieved through a one-pot reaction of steroidal β-bromovinylaldehydes and arylamines under microwave irradiation in the absence of both a catalyst and a solvent. jptcp.com This highlights the potential of combining microwave technology with solvent-free conditions to create highly efficient and green synthetic protocols.

While not all reactions can be performed without a solvent or catalyst, these examples demonstrate a growing trend towards minimizing their use in the synthesis of quinoline derivatives and other heterocyclic compounds. rsc.orgmdpi.com

Table 3: Solvent-Free and Catalyst-Free Synthesis Examples

| Product Type | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Functionalized Quinolones | Dicarbonyl compound, Triethyl orthoformate, Aniline derivative | 130 °C, Solvent-free, Catalyst-free | Three-component, one-pot domino reaction | acs.org |

| C5-Halogenated 8-Substituted Quinolines | 8-Substituted quinoline, Trihaloisocyanuric acid | Room temperature, Air, Metal-free | High regioselectivity, Excellent functional group tolerance | rsc.org |

Elucidating the Reactivity and Mechanistic Transformations of 3,4 Dichloro 6 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated quinolines. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, coupled with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack.

In polyhalogenated quinolines, the chlorine atoms at the C-4 position are generally more susceptible to nucleophilic attack than those at other positions. This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. researchgate.netnih.gov For instance, in reactions with 2,4-dichloroquinolines, nucleophiles preferentially attack the C-4 position. researchgate.netbeilstein-journals.org This regioselectivity is crucial for the sequential functionalization of the quinoline scaffold.

While the C-4 position is the most activated site, the chlorine at the C-3 position can also undergo nucleophilic substitution, although it typically requires more forcing conditions. The relative reactivity of the C-3 and C-4 positions can be influenced by the nature of the nucleophile and the reaction conditions. For example, studies on related 3,4-dichloro-7-(trifluoromethyl)quinoline (B598153) show that chlorine atoms at both positions can be displaced by nucleophiles such as amines, thiols, and alkoxides.

The presence of a fluoro substituent at the C-6 position exerts a significant electronic influence on the reactivity of the entire quinoline ring system. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect further deactivates the benzene (B151609) ring towards electrophilic attack while simultaneously influencing the reactivity of the pyridine (B92270) ring towards nucleophiles.

Selective Displacement of Chlorine Atoms at C-3 and C-4 Positions

Cross-Coupling Methodologies Involving Halogenated Quinoline Positions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, and halogenated quinolines are excellent substrates for these transformations. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. nih.gov The reactivity of different carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl, meaning that the less reactive C-Cl bonds in 3,4-dichloro-6-fluoroquinoline require more specialized and active catalyst systems. nih.gov

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organohalide, is one of the most versatile methods for C-C bond formation. fishersci.co.ukacademie-sciences.fr For polyhalogenated systems, regioselectivity can often be achieved based on the differential reactivity of the halogen atoms. In the case of dichlorinated heterocycles like 2,4-dichloropyrimidines, the Suzuki-Miyaura coupling often occurs preferentially at the C-4 position. researchgate.net This selectivity is attributed to the more favorable oxidative addition of palladium to the C4-chlorine bond. researchgate.net Similar selectivity can be anticipated for this compound, allowing for the selective arylation or vinylation at the C-4 position.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the Stille coupling can be used to introduce various organic fragments onto the quinoline core. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of a copper(I) co-catalyst can sometimes enhance the reaction efficiency. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.com This methodology is valuable for the synthesis of alkynyl-substituted quinolines, which are important intermediates in medicinal chemistry and materials science. The regioselective Sonogashira coupling at the more reactive C-4 position of a dihaloquinoline would be the expected outcome, followed by potential further coupling at the C-3 position under different conditions.

A representative table of palladium-catalyzed cross-coupling reactions is presented below:

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions| Reaction Name | Typical Reagents | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | Aryl/vinyl substituted quinolines |

| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl, vinyl, or alkyl substituted quinolines |

While palladium catalysis is dominant, copper and nickel catalysts offer alternative and sometimes complementary reactivity for cross-coupling reactions. ucla.edursc.org

Copper-Catalyzed Reactions: Copper-based catalysts have emerged as a viable option for C-C bond formation. rsc.org They can be particularly effective for aryl-heteroaryl and heteroaryl-heteroaryl couplings, sometimes without the need for specialized ligands. rsc.org Copper catalysis can also be applied to C-N and C-O bond-forming reactions. researchgate.net For instance, a copper(I) iodide catalyzed cross-coupling of 2,4-dichloroquinazoline (B46505) with a Grignard reagent selectively occurred at the C-4 position. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts have gained significant attention due to their lower cost and unique reactivity profile. ucla.edu They are particularly effective for coupling unreactive aryl chlorides. nih.govbeilstein-journals.org Nickel-catalyzed cross-coupling of aryltrimethylammonium triflates with amines has been reported, showcasing the versatility of nickel in C-N bond formation. researchgate.net The development of new ligands has been crucial in expanding the scope and efficiency of nickel-catalyzed reactions. ucla.edu

The formation of carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, with significant applications in the pharmaceutical industry. rsc.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. organic-chemistry.org It is widely used for the synthesis of arylamines, which are prevalent in many biologically active compounds. rsc.orgacs.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. acs.orgorganic-chemistry.org For this compound, this reaction would allow for the selective introduction of primary or secondary amines at the C-4 position, and potentially at the C-3 position under modified conditions.

Other C-N/C-O/C-S Bond Formations: Beyond the Buchwald-Hartwig amination, other transition-metal-catalyzed methods exist for forming C-O and C-S bonds. Copper-catalyzed Ullmann-type reactions are traditionally used for these transformations, though they often require harsh reaction conditions. Modern palladium- and copper-catalyzed systems with appropriate ligands have been developed to facilitate these couplings under milder conditions. For example, copper-catalyzed N-arylation of imidazoles and pyrazoles with aryl halides has been demonstrated to be efficient. researchgate.net Similarly, methods for C-S bond formation, while less common, are also accessible through cross-coupling chemistry, providing access to aryl thioethers.

A summary of compounds mentioned is provided in the table below:

Copper- and Nickel-Catalyzed Cross-Couplings

Electrophilic Aromatic Substitution and Directed Functionalization Strategies on the Fluoroquinoline Scaffold

The electron-withdrawing nature of the nitrogen atom and the halogen substituents in this compound deactivates the quinoline ring towards classical electrophilic aromatic substitution. However, functionalization can be achieved under specific conditions, often directed by the existing substitution pattern. The fluorine atom at the 6-position and the chlorine atoms at the 3- and 4-positions influence the regioselectivity of these reactions.

Research on related halogenated quinolines provides insights into potential electrophilic substitution patterns. For instance, in 4,6-dichloro-7-fluoroquinoline, nitration with a mixture of nitric acid and sulfuric acid occurs at the 5-position, driven by the electron-withdrawing effects of the chlorine and fluorine atoms. Similarly, iodination using potassium iodide and copper(I) iodide in methanol (B129727) can introduce an iodine atom at the 8-position. These examples suggest that electrophilic attack on the benzo-ring of this compound would likely occur at positions 5, 7, or 8, depending on the specific electrophile and reaction conditions.

Directed functionalization strategies often employ metal-catalyzed cross-coupling reactions to overcome the inherent low reactivity of the quinoline core towards electrophiles. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for forming new carbon-carbon bonds.

A summary of potential electrophilic aromatic substitution reactions on a generalized fluoroquinoline scaffold is presented below:

| Reaction | Reagents | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | 5 | |

| Iodination | KI/CuI, MeOH | 8 |

Heterocycle Annulation and Ring Expansion Reactions Utilizing the this compound Synthon

The this compound core serves as a valuable synthon for the construction of more complex, fused heterocyclic systems through annulation and ring expansion reactions. These transformations often exploit the reactivity of the chloro-substituents.

One common strategy involves the nucleophilic substitution of the chlorine atoms, followed by intramolecular cyclization. For instance, reaction with a bifunctional nucleophile can lead to the formation of a new ring fused to the quinoline scaffold. An example of this is the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with 3-mercaptopropionic acid, which, after reduction of the nitro group and subsequent lactamization, yields a thiazepino[2,3-h]quinoline derivative. nih.gov Similarly, reaction with 2-mercaptobenzoic acid can lead to the formation of a tetrahydroquino[7,8-b]benzothiazepine system. nih.gov

Palladium-catalyzed imidoylative annulation of functionalized isocyanides represents another powerful method for constructing fused heterocycles. aablocks.com While specific examples with this compound are not detailed, the general methodology allows for the synthesis of diverse indole-fused quinolines and related structures. aablocks.com

The table below summarizes representative heterocycle annulation reactions starting from related chloro-substituted quinolines:

| Starting Material | Reagent(s) | Product Type | Reference |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1. 3-Mercaptopropionic acid, Et₃N 2. Na₂S₂O₄, K₂CO₃ 3. PPA | Substituted Thiazepino[2,3-h]quinolinecarboxylic acid | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1. 2-Mercaptobenzoic acid, Et₃N 2. Na₂S₂O₄, K₂CO₃ 3. PPA | Tetrahydroquino[7,8-b]benzothiazepine-3-carboxylic acid | nih.gov |

Radical Mediated Functionalization Pathways

Radical-mediated reactions offer an alternative approach to functionalize the this compound core, particularly for the introduction of groups that are difficult to install via ionic pathways. The trifluoromethyl group (CF₃), for example, is often introduced using radical trifluoromethylation reagents. google.com Although specific studies on this compound are not prevalent, the general principles of radical chemistry on heterocyclic systems are applicable.

These reactions typically involve the generation of a radical species that can then add to the quinoline ring. The regioselectivity of such additions can be influenced by the electronic properties of the quinoline system and the nature of the radical.

Metalation Strategies (e.g., Lithiation, Magnesiation) and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. cardiff.ac.ukumich.eduresearchgate.net This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). cardiff.ac.ukresearchgate.net The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. cardiff.ac.uk

For quinoline systems, the nitrogen atom can act as a directing group, but the presence of other substituents, particularly halogens, significantly influences the site of metalation. In chloroquinolines, lithiation often occurs at the most acidic position, which is typically adjacent to a chloro group. researchgate.net For example, 2-chloroquinoline (B121035) is lithiated at the 3-position, and 3-chloroquinoline (B1630576) is lithiated at the 4-position using LDA at low temperatures. researchgate.net

In the case of this compound, the positions adjacent to the chlorine atoms (C-2 and C-5) and the fluorine atom (C-5 and C-7) are potential sites for deprotonation. The use of different lithium bases (e.g., n-BuLi, LDA, lithium 2,2,6,6-tetramethylpiperidide - LTMP) and reaction conditions (solvent, temperature) can influence the regioselectivity of the metalation. cardiff.ac.ukresearchgate.net

The resulting lithiated or magnesiated species can be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and sulfur-based electrophiles, to yield functionalized quinoline derivatives. cardiff.ac.uk

The following table outlines general metalation and quenching reactions on related chloro- and fluoroquinoline systems:

| Substrate | Base | Position of Metalation | Quenching Electrophile | Product | Reference |

| 2-Chloroquinoline | LDA | 3 | Various | 2-Chloro-3-substituted quinoline | researchgate.net |

| 3-Chloroquinoline | LDA | 4 | Various | 3-Chloro-4-substituted quinoline | researchgate.net |

| 3-Fluoroquinoline | LDA/K-t-BuO | 4 | Alkyl halides | 4-Alkyl-3-fluoroquinoline | researchgate.net |

Advanced Spectroscopic and Crystallographic Analysis of 3,4 Dichloro 6 Fluoroquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the molecular structure, connectivity, and environment of atoms within a molecule. For a molecule like 3,4-Dichloro-6-fluoroquinoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) ring. The precise chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The protons on the benzene (B151609) ring portion of the quinoline will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. It provides a direct probe into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling constants (J-coupling) with neighboring protons and carbons offer valuable structural information.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | 7.5 - 9.0 | J(H,H) = 7-9 Hz, J(H,F) = 2-10 Hz |

| ¹³C | 110 - 160 | J(C,F) = 20-300 Hz |

| ¹⁹F | -100 to -130 (relative to CFCl₃) | J(F,H) = 2-10 Hz, J(F,C) = 20-300 Hz |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar halogenated quinoline systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary to resolve ambiguities and fully elucidate the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the same spin system, such as the protons on the fluorinated benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward way to assign the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton by observing long-range couplings, for instance, from a proton to the carbon atoms of the adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the arrangement of molecules in the crystal lattice.

Conformational Analysis of the Quinoline Ring System in the Crystalline State

X-ray analysis would reveal the planarity of the bicyclic quinoline ring system. While largely planar, slight deviations may occur due to steric strain imposed by the substituent chlorine atoms. The precise bond lengths and angles within the quinoline ring would provide insight into the electronic effects of the halogen substituents on the aromatic system.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

For this compound, the spectra would be characterized by:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region for aromatic C-H bonds.

C=C and C=N stretching vibrations: These will appear in the 1400-1650 cm⁻¹ region and are characteristic of the quinoline ring system.

C-F stretching vibration: A strong absorption band, typically in the 1000-1300 cm⁻¹ region.

C-Cl stretching vibrations: These are generally found in the 600-800 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy can provide complementary information, as some vibrational modes may be more active in one technique than the other.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1650 | FTIR, Raman |

| C-F Stretch | 1000 - 1300 | FTIR (strong) |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

Note: This table provides predicted ranges. The exact frequencies are sensitive to the molecular environment and substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous structural elucidation of novel synthetic compounds. In the context of this compound and its derivatives, HRMS provides indispensable data for confirming the elemental composition through highly accurate mass measurements of the molecular ion. Furthermore, by inducing fragmentation of the parent molecule and analyzing the resulting fragment ions, a detailed understanding of the molecule's underlying structural framework and bond stabilities can be achieved. This section delves into the application of HRMS for the precise mass confirmation and the systematic analysis of the fragmentation pathways of this compound.

Molecular Mass Confirmation

The primary application of HRMS in the analysis of this compound is the verification of its molecular formula, C₉H₄Cl₂FN. The calculated monoisotopic mass of this compound is determined with high precision, and the experimentally measured mass from the HRMS instrument is expected to align closely with this theoretical value, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Techniques such as electrospray ionization (ESI) are commonly employed to generate the protonated molecule, [M+H]⁺, for analysis. acs.org The high-resolution capabilities of modern mass analyzers, including Orbitrap and Time-of-Flight (TOF) systems, ensure that the measured mass-to-charge ratio (m/z) is sufficiently accurate for unequivocal formula assignment. acs.org

Table 1: HRMS Data for Molecular Ion of this compound

| Molecular Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| C₉H₄Cl₂FN | [M+H]⁺ | 215.9726 | To be determined experimentally |

Fragmentation Pathway Analysis

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are tandem mass spectrometry (MS/MS) techniques used to induce fragmentation of the precursor ion, in this case, the protonated this compound. The resulting product ions are then analyzed to deduce the fragmentation pathway. The fragmentation of halogenated quinolines is influenced by the relative bond strengths and the stability of the resulting fragments. vulcanchem.com

For this compound, the fragmentation is anticipated to proceed through a series of characteristic losses of the halogen substituents and other small neutral molecules. The initial fragmentation event is often the loss of a chlorine atom, which is generally more labile than fluorine in such aromatic systems. Subsequent fragmentations may involve the loss of the second chlorine atom, hydrogen cyanide (HCN) from the pyridine (B92270) ring, and potentially the fluorine atom.

A plausible fragmentation pathway for this compound, based on the general principles observed for halogenated quinolines, is outlined below. vulcanchem.comresearchgate.net

Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Calculated Fragment Mass (m/z) |

| 215.9726 | [C₉H₄ClFN]⁺ | Cl | 180.0065 |

| 215.9726 | [C₈H₄Cl₂F]⁺ | HCN | 188.9699 |

| 180.0065 | [C₉H₄FN]⁺ | Cl | 145.0377 |

| 180.0065 | [C₈H₄F]⁺ | HCN, Cl | 153.0036 |

| 145.0377 | [C₈H₄F]⁺ | HCN | 118.0342 |

Note: The proposed fragmentation pathway is based on established fragmentation patterns of similar halogenated aromatic compounds and requires experimental verification for this compound.

The analysis of the isotopic pattern, particularly for chlorine-containing fragments, provides additional confirmation of the elemental composition of the ions. The characteristic 3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes is a powerful diagnostic tool in the interpretation of the mass spectra of chlorinated compounds. vulcanchem.com

Computational and Theoretical Investigations of 3,4 Dichloro 6 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and optimized geometry of molecules. For a compound like 3,4-Dichloro-6-fluoroquinoline, DFT calculations, often employing a basis set such as 6-311++G(d,p), would provide a detailed understanding of its fundamental properties. These calculations would yield the most stable geometric configuration by minimizing the total electronic energy, offering precise bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and would require specific DFT calculations to be confirmed.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the nitrogen atom and the halogen substituents, making them susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas, primarily on the hydrogen atoms of the quinoline (B57606) ring, which are prone to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape.

Quantum Chemical Predictions of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. These computational methods can model the energetic changes that occur as reactants transform into products, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Nucleophilic and Electrophilic Transformations

To understand the kinetics of reactions involving this compound, transition state (TS) analysis is essential. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile attacks the quinoline ring, TS analysis would identify the energy barrier that must be overcome. This information is critical for predicting reaction rates and determining the most favorable reaction pathway among several possibilities. The positions of the chloro and fluoro substituents would significantly influence the stability of any proposed transition states.

Hammett and Taft Analyses for Substituent Effects on Reactivity

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic systems, respectively. While these are primarily empirical models derived from experimental data, computational chemistry can be used to calculate the electronic parameters (such as Hammett's σ and Taft's σ*) that underpin these relationships. For this compound, computational analysis could determine the electronic influence of the 3-chloro, 4-chloro, and 6-fluoro substituents on the reactivity of different positions of the quinoline ring system, providing a quantitative basis for predicting how these groups modulate reaction rates and equilibria.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. An MD simulation of this compound would reveal its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation box, the effect of the solvent on the molecule's structure and dynamics can be investigated. This is particularly important for understanding how the solvation shell around this compound influences its reactivity and behavior in solution, providing a more realistic model than gas-phase calculations alone.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptor Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. mdpi.comspringernature.com These models are built on the principle that the structural features of a molecule, encoded as numerical values known as molecular descriptors, are correlated with its macroscopic properties. mdpi.comfrontiersin.org For novel or sparsely studied compounds like this compound, QSPR offers a valuable, non-experimental method to estimate key physicochemical parameters that govern its behavior in various environments.

While specific QSPR studies exclusively focused on this compound are not prevalent in published literature, extensive research on related classes of compounds, such as quinolines, haloquinolines, and fluoroquinolones, provides a strong foundation for understanding which properties can be modeled and the methodologies employed. researchgate.netnih.govnih.gov These studies establish mathematical relationships between molecular descriptors and properties like solubility, lipophilicity, and electronic characteristics. nih.govnih.govresearchgate.net

Research Findings from Analogous Compounds

Research into the broader quinoline family demonstrates the utility of QSPR in predicting a range of properties. For instance, studies on various quinoline derivatives have successfully developed models to predict refractive index, polarizability, and the HOMO-LUMO energy gap. nih.gov These models often employ a combination of constitutional, geometric, and electronic descriptors. nih.govbohrium.com

In the context of haloquinolines, QSPR and Quantitative Structure-Activity Relationship (QSAR) studies have shown that properties related to hydrophobicity are dominant factors in predicting biological interactions and toxicity. researchgate.net The position and nature of the halogen substituents on the quinoline ring are critical, significantly influencing the molecule's properties. researchgate.net For fluoroquinolones, computational models have been developed to predict biopharmaceutical properties like solubility and permeability, which are crucial for their absorption and distribution. nih.govresearchgate.net

The methodologies used to build these predictive models are diverse and statistically rigorous. They commonly include Multiple Linear Regression (MLR), often coupled with descriptor selection techniques like Genetic Algorithms (GA), as well as more complex machine learning approaches such as Artificial Neural Networks (ANN) and Partial Least Squares (PLS). bohrium.comnih.govarabjchem.orgscholarsresearchlibrary.com The goal is to create a statistically robust model with high predictive power, validated through internal and external validation techniques. arabjchem.orgscholarsresearchlibrary.com

Predicted Physicochemical Descriptors for this compound

Based on the QSPR studies of analogous compounds, a set of key physicochemical descriptors can be predicted for this compound. These descriptors are fundamental to understanding its potential interactions and behavior. A hypothetical set of predicted values, derived from the application of established QSPR models for haloquinolines and fluoroquinolones, is presented below.

Interactive Data Table: Predicted Physicochemical Descriptors for this compound

| Descriptor Category | Physicochemical Descriptor | Predicted Value | Significance |

| Basic Properties | Molecular Weight | 216.04 g/mol | A fundamental constitutional descriptor derived from the molecular formula (C₉H₄Cl₂FN). sigmaaldrich.com |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates high hydrophobicity, suggesting potential for bioaccumulation and membrane permeability. researchgate.net |

| Solubility | Aqueous Solubility (logS) | -4.0 to -5.0 | Predicts low solubility in water, a common feature for polychlorinated aromatic compounds. |

| Electronic Properties | Polarizability (α) | ~18 - 20 ų | Reflects the molecule's electron cloud deformability, influencing non-covalent interactions. nih.gov |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the molecule's capacity to donate electrons in a reaction. arabjchem.org | |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. arabjchem.org | |

| Topological Properties | Polar Surface Area (PSA) | ~15 - 25 Ų | Influences membrane transport and interactions with polar biological targets. |

Hypothetical QSPR Model Example

Interactive Data Table: Example of a Hypothetical QSPR Equation for LogP Prediction

Model Equation: LogP = (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + (c₃ * Descriptor₃) + Constant

| Component | Description | Example Descriptor | Hypothetical Coefficient (c) | Contribution to Model |

| Descriptor 1 | A measure of molecular size/bulk. | Molecular Weight | 0.015 | Positive correlation; larger molecules tend to be more lipophilic. |

| Descriptor 2 | A count of specific atoms. | Number of Chlorine Atoms | 0.60 | Positive correlation; halogens significantly increase lipophilicity. |

| Descriptor 3 | An electronic descriptor. | Polar Surface Area (PSA) | -0.05 | Negative correlation; increased polarity reduces lipophilicity. |

| Constant | The model's intercept. | N/A | 0.25 | Baseline value for the model. |

This structured, data-driven approach allows for the estimation of crucial physicochemical properties of this compound, guiding further experimental investigation and application by providing foundational knowledge of its likely chemical behavior. mdpi.comspringernature.com

Strategic Applications of 3,4 Dichloro 6 Fluoroquinoline As a Versatile Synthetic Precursor

Synthesis of Advanced Polyheterocyclic Systems and Fused Ring Structures

The reactivity of the chlorine atoms at the 3 and 4 positions of the 3,4-dichloro-6-fluoroquinoline ring system makes it an ideal starting material for the construction of polyheterocyclic and fused ring structures. These reactions often proceed through nucleophilic aromatic substitution (SNAr) pathways, where the chlorine atoms are displaced by various nucleophiles. nih.gov

For instance, the reaction of similar dichloroquinoline derivatives with binucleophiles can lead to the formation of new heterocyclic rings fused to the quinoline (B57606) core. This approach has been utilized to synthesize complex systems like thiazepino-quinolines and benzothiazepines. nih.gov The general strategy involves the sequential or one-pot reaction of a dichloroquinoline with a molecule containing two nucleophilic centers, such as a mercapto-acid or an amino-thiol, leading to the formation of a new fused ring.

Research has demonstrated the synthesis of polyheterocyclic compounds containing four and five fused rings starting from dichlorinated precursors. nih.gov These complex structures are often built through cyclocondensation reactions with various reagents, yielding intricate molecular frameworks with potential applications in various fields of chemistry. nih.gov

Table 1: Examples of Polyheterocyclic Systems Derived from Dichloro-heterocycles

| Starting Material Precursor Type | Reagent | Resulting Fused System | Reference |

| Dichloro-pyridopyrimidine | Primary amines, Phenylhydrazine, Thiourea | Polyheterocyclic derivatives | nih.gov |

| 7-chloro-quinoline derivative | 3-mercaptopropionic acid | Thiazepino[2,3-h]quinoline | nih.gov |

This table is illustrative of the types of reactions used to create fused rings from di-chloro precursors and does not represent direct reactions with this compound as specific examples were not available in the provided search results.

Development of Functionalized Quinoline Derivatives for Material Science Research

The unique electronic properties conferred by the halogen substituents in this compound make it a valuable building block for materials with interesting optoelectronic and polymeric properties. researchgate.net The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, which is advantageous in the design of novel materials. researchgate.net

Functionalized quinoline derivatives are being explored for their potential in various material science applications. The electron-deficient nature of the this compound core allows for the tuning of electronic properties through substitution reactions. For example, the introduction of different functional groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in optoelectronics. acs.org

While direct applications of this compound in published materials science research are not extensively documented in the provided results, the broader class of functionalized quinolines is recognized for its potential. vwr.com The development of new materials often involves the synthesis of derivatives with tailored properties, and halogenated quinolines serve as key intermediates in this process.

Table 2: Potential Applications of Functionalized Quinolines in Material Science

| Application Area | Desired Property | Role of Quinoline Derivative |

| Optoelectronics | Tunable band gap | Core scaffold for modifying electronic properties |

| Polymers | Thermal stability, specific conductivity | Monomeric unit with defined characteristics |

| Sensors | Selective binding | Platform for attaching receptor moieties |

This table outlines potential applications based on the general properties of functionalized quinolines as specific material science research involving this compound was not detailed in the search results.

Role in the Elaboration of Complex Molecular Scaffolds for Chemical Biology Studies

In the field of chemical biology, the design and synthesis of complex molecular scaffolds are essential for creating probes to investigate biological systems. ljmu.ac.uk this compound serves as a valuable starting point for the elaboration of such scaffolds due to its defined three-dimensional structure and reactive handles. The chlorine atoms at positions 3 and 4 can be selectively substituted to introduce a variety of functional groups and build molecular complexity.

The synthesis of these complex scaffolds often involves multi-step reaction sequences. For example, starting with a related dichlorinated quinoline, researchers have been able to construct intricate molecules through a series of reactions including nucleophilic substitutions and cyclizations. These synthetic routes allow for the precise placement of different chemical moieties, which is critical for designing molecules that can interact with specific biological targets.

The development of chemical probes often requires a modular synthesis that allows for the late-stage introduction of reporter groups, such as fluorophores or affinity tags. mdpi.com The reactivity of the C-Cl bonds in this compound provides opportunities for such modifications, enabling the creation of a diverse library of compounds for screening and optimization.

Generation of Specialized Chemical Probes and Ligands for Receptor Binding Studies

The generation of specialized chemical probes and ligands for receptor binding studies is a key application of highly functionalized heterocyclic compounds like this compound. The mechanistic focus of these studies is to understand the interaction between a small molecule and its biological target, such as a protein or enzyme. acs.org

The synthesis of such probes often involves the strategic modification of a core scaffold to enhance binding affinity and selectivity. For example, in the development of ligands for the NK-3 receptor, researchers synthesized a series of dihalo-2-phenylquinoline-4-carboxamides. acs.org This work highlights how the halogenated quinoline core can be systematically modified to explore structure-activity relationships (SAR).

Fluoroquinolone derivatives, a class to which this compound belongs, are known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net While this compound itself is not a known antibiotic, its scaffold can be used to design probes to study the mechanism of action of fluoroquinolone drugs. By attaching fluorescent tags or other reporter groups to the quinoline core, researchers can visualize the localization of the molecule within cells and its interaction with target proteins. mdpi.com

Emerging Research Frontiers and Future Perspectives in Dichloro Fluoroquinoline Chemistry

Novel Catalytic Strategies for Environmentally Benign Derivatization of 3,4-Dichloro-6-fluoroquinoline

The development of eco-friendly synthetic methods is a paramount goal in modern chemistry. For the derivatization of this compound, researchers are exploring novel catalytic strategies that minimize waste and avoid harsh reaction conditions. Environmentally benign approaches often utilize solid acid catalysts like montmorillonite (B579905) K-10 for three-component coupling reactions to synthesize quinoline (B57606) derivatives. jptcp.com Metal-free protocols are also gaining traction, such as the use of trihaloisocyanuric acids for regioselective halogenation at room temperature, which is both atom-economical and operationally simple. rsc.org

Recent advancements include the use of cost-effective and recyclable catalysts. For instance, the Friedlander hetero-annulation reaction, catalyzed by hydrochloric acid in water, provides an eco-friendly route to poly-substituted quinolines. rsc.org Furthermore, the development of chiral borane (B79455) catalysts has enabled metal-free enantioselective hydrogenation of quinoline derivatives, showcasing the potential for asymmetric synthesis under greener conditions. rsc.org These strategies represent a significant step towards the sustainable production of functionalized this compound derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and simplified scalability. researchgate.net For the production of halogenated quinolines, flow chemistry presents a powerful tool for overcoming challenges associated with highly reactive intermediates and exothermic reactions. scispace.com

Flow chemistry has been successfully employed for the synthesis of various heterocyclic compounds, including quinolines. The use of microstructured devices allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch processes. scispace.com For example, a continuous-flow method was developed for the photochemical synthesis of 3-substituted quinolines, demonstrating the potential for rapid and safe production. acs.org The integration of automated synthesis platforms with flow reactors further streamlines the optimization and production processes, enabling the efficient generation of libraries of this compound derivatives for screening and development. researchgate.netscispace.com

Exploration of Supramolecular Interactions Involving Halogenated Quinoline Motifs (e.g., Halogen Bonding)

The halogen atoms on the this compound core are not merely passive substituents; they actively participate in non-covalent interactions that can dictate the compound's solid-state architecture and biological activity. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a key area of exploration. iucr.orgnih.gov

Studies on halogenated quinoline derivatives have revealed the significant role of halogen bonds in their crystal packing. nih.govmdpi.com These interactions, along with other non-covalent forces like hydrogen bonds and π-π stacking, can be engineered to create supramolecular polymers and other functional materials. iucr.orgrsc.org For instance, the formation of [N–I–N]+ type halogen-bonded dimers has been shown to induce axial chirality, leading to materials with unique optical properties. rsc.org The presence of multiple halogens on this compound offers a rich landscape for exploring complex supramolecular assemblies and designing novel materials with tailored properties.

Unexplored Reactivity Patterns and Undiscovered Transformation Pathways for the Core Structure

While the derivatization of the quinoline core is well-established, the unique substitution pattern of this compound presents opportunities to uncover novel reactivity. The interplay of the electron-withdrawing chloro and fluoro substituents significantly influences the electron density of the quinoline ring system, potentially enabling new transformation pathways.

Research into the remote C-H functionalization of quinoline derivatives offers a glimpse into the possibilities. rsc.org Metal-free, regioselective halogenation at the C5 position of 8-substituted quinolines has been achieved, a transformation that was previously challenging. rsc.org The sequential reactivity of the different halogen substituents on this compound could be exploited for selective cross-coupling and nucleophilic aromatic substitution reactions, providing access to a diverse range of derivatives. Further investigation into the reactivity of this core structure under various catalytic conditions is likely to reveal undiscovered transformation pathways, expanding the synthetic utility of this versatile building block.

Synergistic Effects of Multiple Halogen Substituents on Quinoline Ring System Reactivity

The presence of three halogen atoms on the quinoline ring of this compound results in a complex electronic environment that can lead to synergistic effects on its reactivity. The combined electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring, influencing the regioselectivity of further substitutions.

Q & A

Q. What are the optimized synthetic routes for 3,4-Dichloro-6-fluoroquinoline, and how can purity be validated?

The synthesis of this compound typically involves halogenation and fluorination steps. A common approach includes refluxing precursors like 2-amino-5-fluoropheny-lglyoxylic acid with benzoyl derivatives in DMF, followed by neutralization and crystallization . To ensure purity, techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are critical for monitoring reaction progress and isolating intermediates . For final product validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended to confirm structural integrity and purity (>97% by HPLC) .

Q. How does the fluorine atom in this compound influence its reactivity and interactions?

The fluorine atom enhances electronegativity and stabilizes the quinoline backbone through strong C-F bonding, improving interactions with biological targets like enzymes or receptors . This substituent also increases metabolic stability, making the compound suitable for in vitro studies. Computational modeling (e.g., density functional theory) can predict electronic effects, while X-ray crystallography validates binding interactions .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments .

- FT-IR : Identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹) .

- UV-Vis Spectroscopy : Assesses π-π* transitions in the quinoline ring (λmax ~270–310 nm) .

- Mass Spectrometry : Determines molecular weight (e.g., m/z 216.03 for C₉H₄Cl₂FN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from assay conditions or structural variations. Strategies include:

- Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., pH, temperature) .

- Comparative Analysis : Benchmark against analogs (e.g., 6-Fluoro-4-hydrazinoquinoline) to isolate substituent effects .

- Target Validation : Use CRISPR knockout models or isothermal titration calorimetry (ITC) to confirm binding specificity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Systematic Substituent Variation : Synthesize derivatives with modifications at positions 3, 4, and 6 (e.g., replacing Cl with CF₃ or OCH₃) .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like p38α MAP kinase .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and correlate with substituent hydrophobicity (logP) .

Q. How can advanced analytical techniques elucidate degradation pathways of this compound under stress conditions?

- Forced Degradation Studies : Expose the compound to heat, light, or oxidative agents (e.g., H₂O₂), then analyze degradation products via LC-MS/MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .

- Stability-Indicating Methods : Develop HPLC protocols with photodiode array (PDA) detection to quantify intact compound vs. degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.